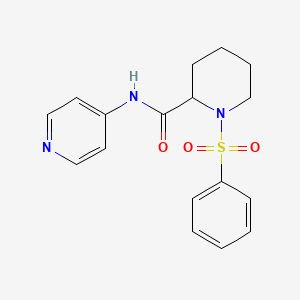
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide, also known as BPIP, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. BPIP is a small molecule that belongs to the class of piperidine carboxamides and has a molecular weight of 407.5 g/mol.
Mécanisme D'action
The exact mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is not fully understood. However, it is believed that 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide exerts its therapeutic effects by modulating various signaling pathways in cells. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to inhibit the activity of several enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to have several biochemical and physiological effects. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in cell signaling and cancer progression. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that it is a small molecule that can easily penetrate cells and tissues. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide is also stable and can be easily synthesized in large quantities. However, one of the limitations of using 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for research on 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide. One of the future directions is to study the effects of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide in animal models of cancer and inflammation. Another future direction is to study the effects of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide on the immune system and its potential use as an immunomodulatory agent. Additionally, further studies are needed to understand the mechanism of action of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide and to design experiments to study its effects in different cell types and tissues.
Méthodes De Synthèse
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of N-pyridin-4-ylpiperidine-2-carboxylic acid with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Several studies have shown that 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has potent anti-inflammatory and anti-cancer activities. 1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-14-9-11-18-12-10-14)16-8-4-5-13-20(16)24(22,23)15-6-2-1-3-7-15/h1-3,6-7,9-12,16H,4-5,8,13H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRZGGNPYFACDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzenesulfonyl)-N-pyridin-4-ylpiperidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide](/img/structure/B7545567.png)
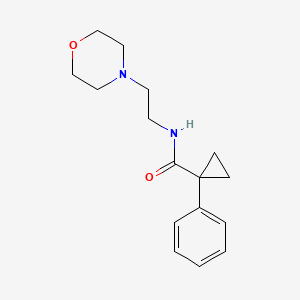
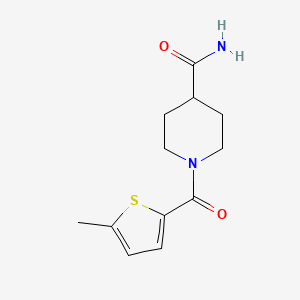
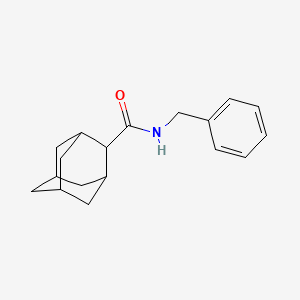
![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)
![2-[4-(azepane-1-carbonyl)piperidin-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B7545588.png)
![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)
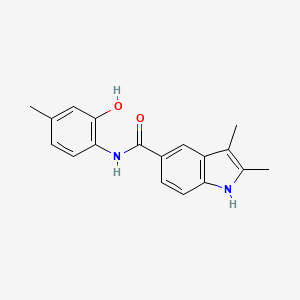
![N-[1-(ethylamino)-1-oxopropan-2-yl]-3-(phenoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B7545613.png)
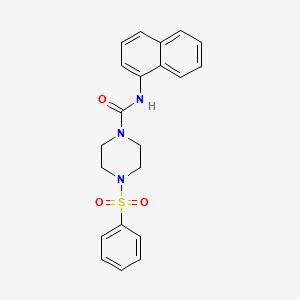
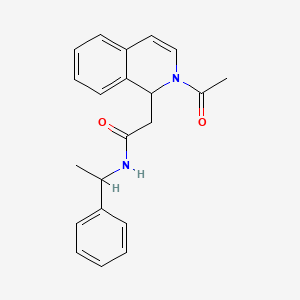
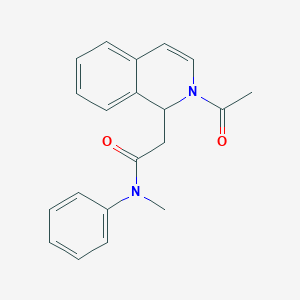
![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)